molecular formula C8H10ClN3 B12819191 (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride CAS No. 1955494-06-0

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride

Cat. No.: B12819191
CAS No.: 1955494-06-0
M. Wt: 183.64 g/mol
InChI Key: VQJMBGZUMUINTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride is a heterocyclic compound with a molecular weight of 147.18 g/mol . It is commonly used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of targeted therapies and advanced materials .

Properties

CAS No.

1955494-06-0

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H

InChI Key

VQJMBGZUMUINTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.